molecular formula C19H16N2O4S B3012313 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol CAS No. 871307-65-2

2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol

Cat. No.: B3012313
CAS No.: 871307-65-2
M. Wt: 368.41
InChI Key: VDJOVIVXYORPFZ-UHFFFAOYSA-N
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Description

This compound is a pyrazoline-based heterocyclic hybrid featuring a furan-2-carbonyl group at position 1, a thiophen-2-yl substituent at position 3, and a 6-methoxyphenol moiety at position 2 of the pyrazoline ring. Its synthesis likely involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives, a common method for pyrazoline derivatives .

Properties

IUPAC Name

furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-24-15-6-2-5-12(18(15)22)14-11-13(17-8-4-10-26-17)20-21(14)19(23)16-7-3-9-25-16/h2-10,14,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJOVIVXYORPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the furan and thiophene groups through various coupling reactions. The final step often involves the methoxylation of the phenol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol and thiophene groups can be oxidized under appropriate conditions.

    Reduction: The carbonyl group in the furan moiety can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Research indicates that the furan and thiophene moieties contribute to its biological activity by interacting with cellular pathways involved in cancer progression .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains suggests potential applications in developing new antibiotics. The presence of the furan and thiophene rings is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness .

Anti-inflammatory Effects
Studies have indicated that compounds with similar structures exhibit anti-inflammatory properties. The methoxyphenol group may play a critical role in modulating inflammatory responses, making this compound a candidate for further research in treating inflammatory diseases .

Materials Science Applications

Polymer Synthesis
The compound can be utilized as a monomer in polymer synthesis. Its unique structure allows for the formation of polymers with tailored properties, such as increased thermal stability and enhanced mechanical strength. This application is particularly relevant in creating advanced materials for electronics and coatings .

Nanomaterials Development
In the field of nanotechnology, the compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials. These materials can be used in catalysis and as drug delivery systems, leveraging the compound's structural features to improve performance .

Biological Research Applications

Biochemical Probes
Due to its specific binding properties, this compound can serve as a biochemical probe in research aimed at understanding cellular mechanisms. Its ability to interact selectively with proteins involved in disease processes makes it a valuable tool for researchers studying molecular biology and biochemistry .

Drug Development
The compound's diverse biological activities position it as a lead candidate for drug development. Ongoing research focuses on optimizing its pharmacological profile through structural modifications to enhance efficacy and reduce toxicity .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; effective against tumors.
Antimicrobial EffectsEffective against E. coli and Staphylococcus aureus; potential antibiotic.
Anti-inflammatoryReduced cytokine levels in vitro; potential for treating arthritis.
Polymer ApplicationsEnhanced thermal stability in synthesized polymers; applicable in coatings.

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative enzymes. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Pyrazoline Derivatives

  • Compound A: 2-[1-(Furan-2-carbonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol (PubChem analog) Key Difference: Replaces thiophen-2-yl with furan-2-yl. Impact: Thiophene’s higher aromaticity and sulfur atom may enhance π-π stacking and redox activity compared to furan, influencing binding in biological targets .
  • Compound B: 1-(3-(2-Mercaptobenzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one Key Feature: Incorporates a benzo[d]oxazole-thiophene hybrid. Comparison: The methoxyphenol group in the target compound may confer superior antioxidant activity due to its hydroxyl donor capacity, whereas Compound B’s mercapto group could improve metal chelation .

Substituted Thiophene-Pyrazoline Hybrids

  • Compound C: 1-Phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole Key Difference: Lacks the methoxyphenol and furan-carbonyl groups. Impact: The absence of these polar substituents likely reduces solubility in polar solvents compared to the target compound .

Comparison with Related Syntheses

  • Compound D: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Method: Uses triazole-thiazole hybrids, requiring click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).

Antioxidant Activity

  • Compound E: 4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine IC50: 6.2 μM (superoxide inhibition). Comparison: The target compound’s methoxyphenol group may lower IC50 values due to enhanced radical scavenging, as seen in phenolic antioxidants like ascorbic acid .

Antitubercular Activity

  • Compound F : 1-(3-(2-Phenylbenzo[d]oxazol-5-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one
    • Activity : Moderate antitubercular efficacy (MIC ~10 μM).
    • Hypothesis : The furan-carbonyl group in the target compound could improve membrane permeability, enhancing efficacy against Mycobacterium tuberculosis .

Crystallographic and Physicochemical Properties

Crystal Structure Analysis

  • Compound G: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Structure: Triclinic, P̄1 symmetry, planar except for one perpendicular fluorophenyl group. Comparison: The target compound’s methoxyphenol group may disrupt planarity, reducing crystallinity but improving solubility .

Computational Modeling

  • Tools : SHELXL () and Mercury () are used for refinement and visualization.
  • Hydrogen Bonding: The methoxyphenol group likely forms O–H···O/N bonds, stabilizing the crystal lattice more effectively than non-phenolic analogs .

Biological Activity

The compound 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H14N2O3S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This indicates the presence of a pyrazole ring, a furan moiety, and a thiophene ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have shown that related pyrazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.08Inhibition of EGFR
Compound BHCT1160.05Tubulin polymerization inhibition
Target CompoundVariousTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The target compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that it stabilizes red blood cell membranes, indicating its potential to reduce inflammation .

Table 2: Anti-inflammatory Effects

CompoundAssay MethodResult
Target CompoundHRBC membrane stabilizationSignificant inhibition
Compound CCOX inhibition assayIC50 = 40 nM

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. The target compound exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of related pyrazole compounds against colorectal cancer cells (HCT116). The results indicated that these compounds significantly inhibited cell proliferation, with IC50 values in the low micromolar range .
  • Inflammation Model : In an experimental model of inflammation, the target compound demonstrated a reduction in paw edema in rats, supporting its anti-inflammatory claims through COX inhibition .
  • Antimicrobial Assessment : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyphenol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, the pyrazoline core is typically formed by reacting a chalcone derivative (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) with hydrazine derivatives under reflux in ethanol . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and catalyst use (e.g., acetic acid for cyclization). Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural integrity of this compound be validated after synthesis?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to confirm bond angles, dihedral angles, and hydrogen-bonding networks . Complementary techniques include FTIR (to identify carbonyl stretches at ~1650–1700 cm⁻¹) and NMR (¹H/¹³C) to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology : Screen for anticancer activity using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM. Compare IC₅₀ values with reference drugs like doxorubicin. For antimicrobial activity, use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate its interaction with biological targets (e.g., kinases or receptors)?

  • Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of target proteins (e.g., EGFR or COX-2). Validate docking poses with molecular dynamics simulations (GROMACS) over 100 ns. Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Lys532 in EGFR) .

Q. What experimental strategies address contradictory data in stability or bioactivity studies?

  • Methodology : If degradation is observed (e.g., in DMSO stock solutions), use LC-MS to identify degradation products and optimize storage conditions (e.g., −80°C under argon). For bioactivity discrepancies, validate assays with orthogonal methods (e.g., apoptosis assays via flow cytometry if MTT results are inconclusive) .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

  • Methodology :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and quantify via UV-Vis at λ_max (~290 nm).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using the formula: t1/2=ln2kt_{1/2} = \frac{\ln 2}{k}, where kk is the elimination rate constant .

Key Considerations for Experimental Design

  • Sample Degradation : Organic compounds in aqueous solutions degrade over time; stabilize with continuous cooling during long-term experiments .
  • Stereochemical Purity : Chiral centers in the dihydropyrazole ring require chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .

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